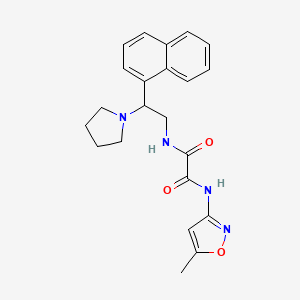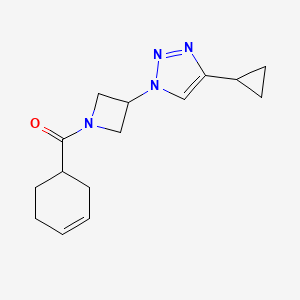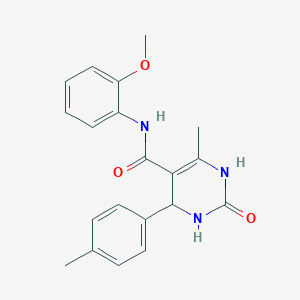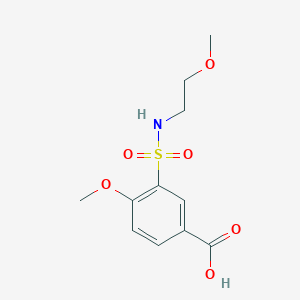
2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylamino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide, also known as PAC-1, is a small molecule that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in 2008 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Applications De Recherche Scientifique
Anticancer Activity
2-(Phenylamino)thiazole derivatives: have been studied for their potential as anticancer agents. They are known to interact with the colchicine binding site on tubulin, inhibiting tubulin polymerization, which is a critical process in cell division . This mechanism can disrupt tumor vascularization and exhibit anti-cancer potency. Compounds similar to the one you’re interested in have shown moderate to high potencies towards various tumor cell lines and can induce cell cycle arrest and apoptosis through the mitochondrial pathway .
Microtubule Targeting
The structural analogs of the compound have been evaluated as microtubule targeting agents. Microtubules are essential components of the cell’s cytoskeleton and are targets for cancer therapy due to their role in mitosis. By binding to the colchicine site, these compounds can effectively disrupt microtubule dynamics, leading to the inhibition of cancer cell growth and metastasis .
Antiproliferative Effects
Thiazole derivatives are known for their antiproliferative activity against a series of human cancer cell lines. They can cause cell cycle arrest at the G₀/G₁ phase and induce differentiation in leukemic cells. This effect is expressed as morphological changes typical for monocytes and the expression of cell-differentiation markers .
Vitamin D Receptor (VDR) Protein Expression
Some thiazole derivatives have been shown to induce the expression of the Vitamin D receptor protein, mainly in the cytoplasmic fraction of leukemic cells. This induction can play a role in the regulation of gene expression and cellular response to vitamin D, which has implications in cancer treatment .
Synergistic Effects with Cytostatics
Analogues of thiazole compounds have been tested for their synergistic effects with cytostatics. They have the potential to potentiate the efficiency of cytostatics and cooperate efficiently with other compounds in the treatment of leukemias and solid tumors .
Molecular Modeling and Drug Design
The compound’s structure allows for molecular modeling studies to elucidate its binding mode within the colchicine binding site. This information is valuable for the design and synthesis of new analogs with improved potency and reduced toxicity for use as anti-tubulin agents .
Cellular Morphology and Colony Formation
Studies at the cellular level have investigated the effects of thiazole analogs on cellular morphology and colony formation. These compounds can inhibit colony formation and induce morphological changes that are indicative of their antiproliferative and cytotoxic effects .
Cell Cycle Distribution and Apoptosis
Thiazole derivatives can affect cell cycle distribution, particularly inducing G2/M arrest, and can trigger apoptosis through the mitochondrial pathway. These effects are crucial for their potential use in cancer therapy, as they can lead to the elimination of cancerous cells .
Propriétés
IUPAC Name |
2-anilino-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-15-9-13(10-16(25-2)17(15)26-3)20-18(23)14-11-27-19(22-14)21-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKDEFDKYUPHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)



![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2558047.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2558050.png)

![4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2558053.png)
![9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2558055.png)


![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)
